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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylquinoline

Cat. No.: B3031691 Get Quote

The primary structural difference between the two compounds is the presence of an additional

methyl group at the 6-position of the benzene ring in 4-Chloro-2,6-dimethylquinoline. While

seemingly minor, this substitution has tangible consequences on the molecule's physical and

electronic properties. The methyl group is a weak electron-donating group (EDG) via

hyperconjugation and induction, which can subtly influence the electron density of the quinoline

ring system. This, in turn, can affect the reactivity of the C4-Cl bond and the molecule's

potential for biological interactions.

The table below summarizes the key physicochemical properties of both compounds, compiled

from various chemical suppliers and databases.
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Property 4-chloro-2-methylquinoline
4-Chloro-2,6-
dimethylquinoline

Structure

Molecular Formula C₁₀H₈ClN[1][2][3] C₁₁H₁₀ClN[4]

Molecular Weight 177.63 g/mol [1][2][3] 191.66 g/mol [4]

CAS Number 4295-06-1[1][2][3] 6270-08-2[4]

Appearance

White or colorless to yellow

powder, lump, or clear liquid[1]

[2]

Solid[4]

Melting Point 39 °C[1][2] Not specified

Boiling Point 270 °C[1][2] Not specified

Solubility Slightly soluble in water[5] Not specified

Comparative Synthesis and Reactivity
The synthesis of 4-chloroquinolines generally follows a well-established pathway, beginning

with the cyclization of an appropriate aniline derivative, followed by chlorination. The choice of

the starting aniline dictates the substitution pattern on the resulting quinoline's benzene ring.

General Synthetic Workflow
Cyclization (Combes or Conrad-Limpach-Knorr Synthesis): An aniline is reacted with a β-

dicarbonyl compound (like ethyl acetoacetate) to form an enamine intermediate. This

intermediate is then cyclized under acidic or thermal conditions to yield a 4-hydroxyquinoline.
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For 4-chloro-2-methylquinoline, the synthesis starts with aniline.

For 4-Chloro-2,6-dimethylquinoline, the synthesis begins with 4-methylaniline (p-

toluidine).

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, most

commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position

into a chloro group.[6][7] This step is crucial as it activates the C4 position for subsequent

reactions.

Synthesis of 4-chloro-2-methylquinoline Synthesis of 4-Chloro-2,6-dimethylquinoline
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General synthetic pathways for the target chloroquinolines.

Reactivity at the C4 Position
The C4-chloro group is the primary site of reactivity for both molecules, making them valuable

precursors for a wide range of derivatives. This reactivity stems from the electron-withdrawing

nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic aromatic

substitution (SNAr).
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The key difference in reactivity arises from the electronic effect of the C6-methyl group in 4-
Chloro-2,6-dimethylquinoline. As an electron-donating group, this methyl substituent slightly

increases the electron density of the aromatic system. This effect, while modest, can marginally

decrease the electrophilicity of the C4 carbon, potentially leading to a slightly slower reaction

rate with nucleophiles compared to its non-methylated counterpart. This subtle difference could

be a critical factor in competitive reactions or when using milder reaction conditions.

Conceptual comparison of reactivity towards nucleophiles.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery,

enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an

aryl halide with a boronic acid, is frequently employed to derivatize 4-chloroquinolines. The

following is a representative protocol adaptable for both substrates.

Objective: To synthesize a 4-aryl-quinoline derivative via Suzuki-Miyaura coupling.

Materials:

4-Chloroquinoline substrate (4-chloro-2-methylquinoline or 4-Chloro-2,6-dimethylquinoline)

(1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Methodology:

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add the 4-chloroquinoline substrate (1.0 eq), arylboronic acid (1.2 eq),

palladium catalyst (5 mol%), and base (2.0 eq).
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Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst.

Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical for

achieving high yields.

Solvent Addition: Degas the solvent mixture (Dioxane/Water) by bubbling with an inert gas

for 15-20 minutes. Add the degassed solvent to the flask via syringe.

Causality: The solvent system is chosen to dissolve both the organic substrate and the

inorganic base. Water is often essential for the transmetalation step of the catalytic cycle.

Degassing removes dissolved oxygen.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Causality: Heat provides the necessary activation energy for the catalytic cycle, which

includes oxidative addition, transmetalation, and reductive elimination.

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired 4-aryl-quinoline derivative.

Applications in Research and Development
Both compounds are valuable intermediates, though their documented applications highlight

slightly different areas of focus.

4-chloro-2-methylquinoline: This compound is widely cited as a key intermediate in the

synthesis of a broad range of pharmaceuticals, particularly anti-infective and anti-cancer

agents.[1][2] Its derivatives are explored as kinase inhibitors for cancer therapy and are also

used in the production of agrochemicals and fluorescent dyes.[2][8] The quinoline scaffold

itself is central to numerous drugs, including antimalarials like chloroquine.[9][10]
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4-Chloro-2,6-dimethylquinoline: While less broadly documented, this building block is

specifically used in the synthesis of novel "clubbed" molecules, such as pyrimidine–quinoline

hybrids, which have been investigated for their microbicidal efficacy.[11] The additional

methyl group provides a point for structural diversification and can influence the

pharmacokinetic profile (e.g., metabolic stability, lipophilicity) of the final compound, making it

a valuable tool for lead optimization in drug discovery. Quinolines with diverse substitutions

are known to possess a wide array of biological activities, including antibacterial and

antifungal properties.[12]

Conclusion
4-Chloro-2,6-dimethylquinoline and 4-chloro-2-methylquinoline are both powerful

intermediates for chemical synthesis. The choice between them depends on the specific goals

of the research program.

4-chloro-2-methylquinoline is a versatile, widely used building block for accessing a broad

range of established pharmacophores. Its slightly higher reactivity may be advantageous for

standard transformations.

4-Chloro-2,6-dimethylquinoline offers an opportunity for structural novelty and fine-tuning

of molecular properties. The C6-methyl group, while slightly deactivating the C4 position,

provides a handle to modulate the steric and electronic environment of the final molecule,

which can be critical for optimizing biological activity and ADME (absorption, distribution,

metabolism, and excretion) properties.

Ultimately, understanding the subtle yet significant impact of the C6-methyl group allows

researchers to make a more informed and strategic choice in the design and synthesis of next-

generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemimpex.com/es/products/44884
https://www.chemimpex.com/products/44884
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylquinoline
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000025
https://m.chemicalbook.com/ProductChemicalPropertiesCB4286158_EN.htm
https://www.chemicalbook.com/synthesis/4-chloro-2-methylquinoline.htm
https://orgsyn.org/demo.aspx?prep=CV3P0272
https://www.myskinrecipes.com/shop/en/quinoline-derivatives/160938-4-chloro-2-methylquinoline.html
https://www.guidechem.com/question/what-are-the-applications-and--id139329.html
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.355.pdf
https://www.researchgate.net/figure/Synthesis-of-4-chloro-2-6-dimethylquinoline_fig2_229194790
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007505/
https://www.benchchem.com/product/b3031691#4-chloro-2-6-dimethylquinoline-vs-4-chloro-2-methylquinoline-properties
https://www.benchchem.com/product/b3031691#4-chloro-2-6-dimethylquinoline-vs-4-chloro-2-methylquinoline-properties
https://www.benchchem.com/product/b3031691#4-chloro-2-6-dimethylquinoline-vs-4-chloro-2-methylquinoline-properties
https://www.benchchem.com/product/b3031691#4-chloro-2-6-dimethylquinoline-vs-4-chloro-2-methylquinoline-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3031691?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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